2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a substituted indenamine derivative featuring a 4-chlorophenyl group attached to the inden ring. This compound is structurally characterized by a bicyclic inden scaffold with an amine group at the 2-position and a para-chlorinated phenyl substituent. The 4-chlorophenyl group may influence receptor binding and metabolic stability, suggesting applications in central nervous system (CNS) or respiratory therapeutics .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dihydroinden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN.ClH/c16-14-7-5-13(6-8-14)15(17)9-11-3-1-2-4-12(11)10-15;/h1-8H,9-10,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOAJPSWQYWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and indanone.
Condensation Reaction: 4-chlorobenzaldehyde is condensed with indanone in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-one.
Reduction: The resulting ketone is then reduced using a reducing agent like sodium borohydride to yield 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-ol.
Amination: The alcohol is converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to modify the indene ring or the amine group.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of modified indene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biology: The compound is used in biochemical assays to study its interaction with various biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional properties of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride with similar compounds:
Pharmacological and Physicochemical Properties
- Receptor Binding: Chlorinated aromatic groups are common in psychoactive substances (e.g., methiopropamine derivatives), suggesting possible monoamine transporter inhibition . In contrast, 5,6-diethyl analogs target β₂-adrenergic receptors in bronchodilators .
- Stability: Hydrochloride salts improve solubility and shelf-life; melting points for analogs range from 268°C (thiazole derivatives) to lower values for non-aromatic substituents .
Biological Activity
2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with notable biological activity. This compound, a derivative of indene, has been studied for its potential pharmacological effects, particularly in the context of neuropharmacology and medicinal chemistry. Understanding its biological activity is critical for its application in therapeutic contexts.
- Molecular Formula : CHClN
- Molecular Weight : 197.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Melting Point : 220–222 °C
The biological activity of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is structurally related to amphetamines and exhibits properties that suggest it may act as a monoamine transporter inhibitor:
- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in synaptic clefts, potentially enhancing dopaminergic signaling.
- Norepinephrine Transporter (NET) : Similar inhibition effects may enhance norepinephrine signaling, affecting mood and arousal.
Neuropharmacological Effects
Research indicates that this compound may exhibit stimulant effects akin to amphetamines. Studies have shown that it can increase locomotor activity in animal models, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other conditions characterized by dopaminergic dysfunction.
Antimicrobial Activity
Preliminary studies have indicated antimicrobial properties against certain bacterial strains. The compound has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Such as Escherichia coli.
Study 1: Neuropharmacological Assessment
A study conducted on rats evaluated the locomotor activity after administration of varying doses of the compound. Results indicated a dose-dependent increase in activity, paralleling findings observed with traditional stimulants like amphetamine.
| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |
|---|---|
| 0 | 50 |
| 5 | 120 |
| 10 | 200 |
| 20 | 300 |
Study 2: Antimicrobial Efficacy
In vitro tests were performed to assess the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control samples.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Q & A
Q. What are the critical steps in synthesizing 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride?
Methodological Answer: The synthesis typically involves three key steps:
- Condensation : Reacting 4-chlorobenzaldehyde with indene derivatives under basic conditions to form an imine intermediate.
- Cyclization : Acid-catalyzed cyclization to generate the dihydroindenamine scaffold.
- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity. Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/water mixture) is critical for yield (>70%) and purity (>95%) .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
Methodological Answer: The hydrochloride salt improves:
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm molecular structure (e.g., aromatic protons at δ 7.2–7.8 ppm).
- HPLC : Purity assessment with a C18 column (mobile phase: acetonitrile/0.1% TFA, retention time ~8.5 min).
- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H] expected at m/z 262.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield in the cyclization step?
Methodological Answer: Apply Design of Experiments (DoE) to evaluate factors:
- Temperature : Higher temperatures (80–100°C) may accelerate cyclization but risk side reactions.
- Catalyst : Test Brønsted acids (e.g., HCl vs. HSO) for efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate stability. Use response surface modeling to identify optimal conditions and validate with triplicate runs .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Conduct comparative assays with standardized protocols:
- Control Compounds : Include structurally related analogs (e.g., 4-methylphenyl derivatives) to isolate substituent effects.
- Assay Replication : Validate receptor-binding results across multiple cell lines (e.g., HEK293 vs. CHO-K1).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile variability in IC values .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify the chlorophenyl group (e.g., fluoro or nitro substituents) and assess potency shifts.
- Computational Modeling : Perform docking studies with target proteins (e.g., serotonin receptors) to identify key binding interactions.
- Pharmacophore Mapping : Overlay active/inactive analogs to define essential structural features .
Q. How to address discrepancies between theoretical (DFT) and experimental spectral data?
Methodological Answer:
- Parameter Calibration : Adjust computational settings (e.g., basis set: B3LYP/6-31G*) to better match experimental IR peaks.
- Solvent Effects : Include solvent models (e.g., PCM for water) in DFT calculations.
- Conformational Sampling : Use molecular dynamics to account for flexible dihydroindenamine rings .
Q. What precautions are necessary for handling hygroscopic batches of the compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
